molecular formula C11H20I2N2 B14486704 Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide CAS No. 63681-04-9

Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide

Cat. No.: B14486704
CAS No.: 63681-04-9
M. Wt: 434.10 g/mol
InChI Key: MGKCYPDFRVMSPF-UHFFFAOYSA-L
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Description

Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their cationic surfactant properties and have a wide range of applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide typically involves the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures. The reaction follows an S_N2 mechanism, where the nucleophilic nitrogen atom of the pyridine attacks the electrophilic carbon of the alkyl halide or sulfate, resulting in the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of pyridinium salts often involves the use of pyridine derived from coal tar or synthetic methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridinium oxides, while substitution reactions may yield different pyridinium derivatives .

Mechanism of Action

The mechanism of action of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide involves its interaction with cell membranes and other biological targets. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide include other quaternary ammonium compounds such as:

  • Cetylpyridinium chloride
  • Benzalkonium chloride
  • Tetrabutylammonium iodide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct physicochemical properties and reactivity. Its ability to form stable complexes and its high solubility in water make it particularly useful in various applications .

Properties

CAS No.

63681-04-9

Molecular Formula

C11H20I2N2

Molecular Weight

434.10 g/mol

IUPAC Name

trimethyl-[2-(1-methylpyridin-1-ium-4-yl)ethyl]azanium;diiodide

InChI

InChI=1S/C11H20N2.2HI/c1-12-8-5-11(6-9-12)7-10-13(2,3)4;;/h5-6,8-9H,7,10H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

MGKCYPDFRVMSPF-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=CC=C(C=C1)CC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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